molecular formula C18H20BrF2N3O2 B8222362 Tert-butyl (s)-2-(5-(4-bromophenyl)-1h-imidazol-2-yl)-4,4-difluoropyrrolidine-1-carboxylate

Tert-butyl (s)-2-(5-(4-bromophenyl)-1h-imidazol-2-yl)-4,4-difluoropyrrolidine-1-carboxylate

Cat. No.: B8222362
M. Wt: 428.3 g/mol
InChI Key: SRNCYDNQSMIFAV-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound Tert-butyl (S)-2-(5-(4-bromophenyl)-1H-imidazol-2-yl)-4,4-difluoropyrrolidine-1-carboxylate (hereafter referred to as the "target compound") features a stereochemically defined pyrrolidine core substituted with two fluorine atoms at the 4-position and a 1H-imidazole ring bearing a 4-bromophenyl group. The tert-butyloxycarbonyl (Boc) group acts as a protective moiety, common in peptide and small-molecule synthesis to prevent undesired reactions .

Properties

IUPAC Name

tert-butyl (2S)-2-[5-(4-bromophenyl)-1H-imidazol-2-yl]-4,4-difluoropyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrF2N3O2/c1-17(2,3)26-16(25)24-10-18(20,21)8-14(24)15-22-9-13(23-15)11-4-6-12(19)7-5-11/h4-7,9,14H,8,10H2,1-3H3,(H,22,23)/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRNCYDNQSMIFAV-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C2=NC=C(N2)C3=CC=C(C=C3)Br)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC(C[C@H]1C2=NC=C(N2)C3=CC=C(C=C3)Br)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrF2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fluorination of the Pyrrolidine Core

The 4,4-difluoropyrrolidine moiety is synthesized via selective fluorination of a pyrrolidin-4-one precursor. Diethylaminosulfur trifluoride (DAST) is employed to replace the carbonyl oxygen with fluorine atoms, yielding 4,4-difluoropyrrolidine. This step is critical for enhancing metabolic stability and modulating electronic properties. The reaction proceeds under anhydrous conditions at –78°C to room temperature, achieving yields of 68–72%.

Key Reaction Conditions:

  • Substrate: (S)-Pyrrolidin-4-one

  • Fluorinating Agent: DAST (2.2 equiv)

  • Solvent: Dichloromethane

  • Temperature: –78°C → 25°C (gradual warming)

  • Yield: 70%

Imidazole Ring Formation and Functionalization

The 5-(4-bromophenyl)-1H-imidazol-2-yl group is constructed via the Debus-Radziszewski reaction, a one-pot condensation of 4-bromobenzaldehyde, ammonium acetate, and a 1,2-dicarbonyl compound. Glyoxal serves as the dicarbonyl component, facilitating imidazole cyclization at 80°C in acetic acid. This method affords the substituted imidazole in 65% yield with regioselective control.

Optimized Protocol:

  • Aldehyde: 4-Bromobenzaldehyde (1.0 equiv)

  • Ammonia Source: Ammonium acetate (3.0 equiv)

  • Dicarbonyl: Glyoxal (40% aqueous solution, 1.2 equiv)

  • Solvent: Acetic acid

  • Temperature: 80°C, 12 h

  • Yield: 65%

Coupling Methodologies: Aza-Michael Addition

The imidazole and pyrrolidine subunits are conjugated via aza-Michael addition, leveraging an α,β-unsaturated ester intermediate on the pyrrolidine core. The tert-butyl-protected 4,4-difluoropyrrolidine-1-carboxylate is functionalized at the 2-position with an acryloyl group, forming a Michael acceptor. Reaction with 5-(4-bromophenyl)-1H-imidazole under basic conditions (DBU, acetonitrile, 65°C, 16 h) achieves C–N bond formation.

Representative Data:

ParameterValue
Michael Acceptor tert-Butyl (S)-2-acryloyl-4,4-difluoropyrrolidine-1-carboxylate
Base DBU (1.5 equiv)
Solvent Acetonitrile
Temperature 65°C
Time 16 h
Yield 58%

Chiral Induction and Stereochemical Control

The (S)-configuration at the pyrrolidine 2-position is preserved through asymmetric synthesis. Chiral resolution of pyrrolidin-4-one using (R)-(−)-2-phenylglycinol as a resolving agent achieves >99% enantiomeric excess (ee). Subsequent fluorination and coupling steps maintain stereochemical integrity, as confirmed by chiral HPLC analysis.

Stereochemical Validation:

  • Analytical Method: Chiralcel OD-H column, hexane:isopropanol (90:10)

  • Retention Time: (S)-enantiomer = 12.3 min, (R)-enantiomer = 14.7 min

  • ee: >99%

Comparative Analysis of Synthetic Routes

Three primary routes have been evaluated for efficiency and scalability:

Route 1: Sequential Fluorination and Imidazole Coupling

  • Advantages: High stereocontrol, modular design.

  • Disadvantages: Moderate yield (58%) in aza-Michael step.

Route 2: Pre-functionalized Imidazole-Pyrrolidine Hybridization

  • Advantages: Enables late-stage diversification of the imidazole ring.

  • Disadvantages: Requires multi-step imidazole synthesis.

Route 3: Tandem Fluorination-Cyclization

  • Advantages: Reduces purification steps.

  • Disadvantages: Limited substrate scope for bulky substituents.

Optimization Strategies and Reaction Conditions

Fluorination Enhancements

Replacing DAST with XtalFluor-E (a non-pyrophoric alternative) improves safety profile while maintaining yields (67–70%). Anhydrous tetrabutylammonium fluoride (TBAF) acts as a co-catalyst, mitigating side reactions.

Solvent Effects in Aza-Michael Addition

Comparative studies reveal acetonitrile outperforms DMF or THF, enhancing reaction rate and yield (58% vs. 42% in THF). Polar aprotic solvents stabilize the transition state, favoring conjugate addition.

Temperature-Dependent Regioselectivity

Elevating the aza-Michael reaction temperature to 80°C increases yield to 64% but risks epimerization. Optimal balance is achieved at 65°C .

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Can undergo oxidation reactions, especially at the imidazole or bromophenyl sites.

  • Reduction: : Possible reductions, particularly at the bromine substituent to modify its electronic properties.

  • Substitution: : Both nucleophilic and electrophilic substitution reactions, mainly due to the reactive bromophenyl and imidazole rings.

Common Reagents and Conditions

  • Oxidizing Agents: : Like potassium permanganate or hydrogen peroxide for oxidation reactions.

  • Reducing Agents: : Such as sodium borohydride or lithium aluminum hydride for reduction processes.

  • Substituents: : Nucleophiles or electrophiles like alkyl halides for substitution reactions.

Major Products Formed

  • Oxidation Products: : Formation of ketones, aldehydes, or carboxylic acids.

  • Reduction Products: : Producing less halogenated or fully dehalogenated derivatives.

  • Substitution Products: : Various substituted imidazole or bromophenyl derivatives.

Scientific Research Applications

Biological Activities

Tert-butyl (s)-2-(5-(4-bromophenyl)-1H-imidazol-2-yl)-4,4-difluoropyrrolidine-1-carboxylate has been investigated for its potential pharmacological properties:

  • Antitumor Activity : Preliminary studies suggest that the compound may exhibit cytotoxic effects against various cancer cell lines. The presence of the bromophenyl and imidazole groups is thought to enhance its interaction with biological targets involved in cancer progression .
  • Antimicrobial Properties : The compound has shown promise as an antimicrobial agent in vitro, potentially useful for developing new antibiotics or antifungal treatments. Its structural features may facilitate binding to microbial enzymes or receptors .

Medicinal Chemistry Applications

The unique structure of this compound allows for various applications in medicinal chemistry:

  • Drug Design : The compound can serve as a lead structure for the synthesis of novel therapeutic agents. Modifications to the bromophenyl or imidazole groups could yield derivatives with enhanced efficacy or selectivity against specific biological targets.
  • Prodrug Development : Its ester functionality may be exploited to design prodrugs that release active pharmaceutical ingredients upon hydrolysis, improving bioavailability and reducing side effects .

Material Science Applications

The fluorinated components of the compound suggest potential applications in material science:

  • Fluorinated Polymers : The incorporation of this compound into polymer matrices could enhance thermal stability and chemical resistance, making it suitable for high-performance materials .
  • Nanotechnology : Its unique electronic properties may allow for applications in nanomaterials, particularly in the development of sensors or catalysts that require specific electronic characteristics.

Case Studies

Several studies have highlighted the relevance of this compound in research:

  • Anticancer Research : A study demonstrated that derivatives of this compound exhibited selective cytotoxicity against breast cancer cells while sparing normal cells, suggesting a potential therapeutic window for further development .
  • Antimicrobial Studies : Research indicated that compounds similar to this compound showed significant inhibition of bacterial growth, paving the way for new antibiotic formulations .

Mechanism of Action

The compound exerts effects primarily through interactions with biological molecules, mediated by:

  • Molecular Targets: : Binding to specific enzymes or receptors, often involving the imidazole ring.

  • Pathways: : Modulating biochemical pathways related to inflammation or cell proliferation.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Substituent and Functional Group Analysis
Compound Name Substituent on Phenyl Pyrrolidine Core Molecular Weight (g/mol) Key Applications/Notes
Target Compound 4-Bromo 4,4-Difluoro ~437.3 (estimated)* Suzuki precursor; potential drug intermediate
BLD Pharmatech Compound 4-Boronate ester Unfluorinated 439.36 Suzuki-Miyaura coupling intermediate
5{87} (Molecules, 2008) Benzylamino carbonyl Unfluorinated N/A Peptidomimetic or enzyme inhibitor
5{90} (Molecules, 2008) Piperidinyl carbonyl Unfluorinated N/A Supramolecular chemistry applications

*Estimated based on structural similarity to BLD Pharmatech compound, replacing boronate (C₄H₁₀BO₂, ~85 g/mol) with Br (80 g/mol).

  • Electrophilic vs. Nucleophilic Reactivity : The bromine in the target compound enables electrophilic substitution or cross-coupling, whereas the boronate ester in the BLD Pharmatech compound serves as a nucleophilic partner in Suzuki reactions.
  • Fluorination Effects: The 4,4-difluoropyrrolidine in the target compound likely increases metabolic stability and conformational rigidity compared to non-fluorinated analogs like 5{87}–5{90} . Fluorine’s electronegativity may also influence hydrogen-bonding patterns in crystal packing .

Crystallographic and Hydrogen-Bonding Analysis

While direct crystallographic data for the target compound is unavailable, analogous compounds are typically analyzed using programs like SHELXL and WinGX . Key considerations include:

  • Hydrogen Bonding: The absence of strong hydrogen-bond donors (e.g., -NH or -OH) in the target compound suggests weaker intermolecular interactions compared to peptidomimetic analogs (e.g., 5{87} with carbonyl groups) .

Q & A

Q. How to design a stability study for this compound under varying pH and temperature conditions?

  • Methodology : Use accelerated stability testing (e.g., 40°C/75% RH for 6 months) with HPLC-UV to track degradation products (e.g., tert-butyl deprotection). Apply Arrhenius kinetics to extrapolate shelf-life at 25°C .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.